N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide
Description
N-(4,6-Dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is a sulfonamide derivative characterized by a 4,6-dimethylpyrimidinyl group attached to the sulfonamide nitrogen and a phenylsulfonylamino substituent on the benzene ring. Its structure allows for hydrogen bonding and hydrophobic interactions with biological targets, as evidenced by molecular docking studies against C. albicans (PDB: 6TZ6) and B. subtilis (PDB: 7CKQ) receptors .
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-13-12-14(2)20-18(19-13)22-28(25,26)17-10-8-15(9-11-17)21-27(23,24)16-6-4-3-5-7-16/h3-12,21H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQQEAPCNKDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article compiles recent findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C16H18N4O4S2
- Molecular Weight : 382.47 g/mol
- CAS Number : [not provided in search results]
The compound features a pyrimidine ring substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Activity
Research has shown that derivatives of benzenesulfonamide, including the target compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds structurally similar to this compound could inhibit carrageenan-induced edema in rats by up to 94.69% at optimal concentrations . This suggests potential efficacy in treating inflammatory conditions.
2. Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. In vitro studies reported minimum inhibitory concentrations (MIC) for several bacterial strains:
- Escherichia coli : MIC = 6.72 mg/mL
- Staphylococcus aureus : MIC = 6.63 mg/mL
- Pseudomonas aeruginosa : MIC = 6.67 mg/mL
- Candida albicans : MIC = 6.63 mg/mL .
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
3. Antioxidant Activity
Antioxidant assays have shown that certain derivatives of benzenesulfonamide exhibit comparable activity to Vitamin C, with IC50 values indicating significant free radical scavenging ability . This property is crucial for preventing oxidative stress-related diseases.
Case Study 1: Anti-inflammatory Efficacy
A study involving the administration of this compound in animal models demonstrated a marked reduction in paw edema compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with anti-inflammatory effects.
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of the compound against clinical isolates. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
Summary of Research Findings
| Activity Type | Effectiveness (MIC/IC50) | Notable Pathogens/Conditions |
|---|---|---|
| Anti-inflammatory | Inhibition up to 94.69% | Carrageenan-induced edema |
| Antimicrobial | MIC = 6.63 - 6.72 mg/mL | E. coli, S. aureus, P. aeruginosa |
| Antioxidant | IC50 comparable to Vitamin C | General oxidative stress prevention |
Comparison with Similar Compounds
Substituent Effects on Binding Affinity
- N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide: This derivative replaces the phenylsulfonyl group with a nitrobenzylideneamino moiety. It demonstrated superior binding to 6TZ6 and 7CKQ proteins, with binding energies of −6.05 kcal/mol and −6.59 kcal/mol, respectively. The nitro group enhances electron-withdrawing effects, stabilizing interactions with HIS 388 (6TZ6) and LYS 83/155 (7CKQ) residues .
- 1,2-Benzenedicarboxylic Acid : A structurally simpler compound lacking the pyrimidinyl group showed weaker binding (−4.75 kcal/mol for 6TZ6; −3.98 kcal/mol for 7CKQ), highlighting the importance of the sulfonamide-pyrimidine scaffold in target engagement .
Acylated Derivatives
- However, acetylated metabolites like N4-acetylsulfamethazine are less active than the parent compound, as observed in swine metabolism studies .
- N1-Butyryl-N4-valeroylsulfamethazine (Compound 38, ): Dual acylation increases molecular weight and hydrophobicity (melting point: 176–177°C), which may enhance tissue retention but reduce solubility.
Enzymatic Inhibition and Mechanism
- Carbonic Anhydrase II (CAII) Inhibition: The compound 4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}benzenesulfonamide (PDB: 3sbh) shares a similar sulfonamide-pyrimidine core and inhibits CAII via coordination to the catalytic zinc ion, a mechanism likely conserved in N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide .
- Comparison with Dorzolamide : A clinically used CA inhibitor, Dorzolamide (PDB: 4m2w) lacks the pyrimidinyl group but retains sulfonamide-zinc interaction, suggesting the pyrimidine moiety in the target compound may confer additional selectivity .
Metabolic Stability and Excretion
- Sulfamethazine Metabolism: In swine, 78% of sulfamethazine-derived 14C was excreted in urine within 192 hours, primarily as N4-acetylsulfamethazine and desaminosulfamethazine (a deaminated metabolite with reduced activity) . Structural modifications, such as the phenylsulfonyl group in the target compound, may alter metabolic pathways and prolong half-life.
Data Tables
Table 1: Docking Scores of Sulfonamide Derivatives
Table 2: Physicochemical Properties of Acylated Derivatives ()
| Compound | Melting Point (°C) | Yield (%) | Key Structural Feature |
|---|---|---|---|
| N1-Butyryl-N4-valeroylsulfamethazine | 176–177 | 96 | Dual acyl (butyryl/valeroyl) groups |
| N1-Propionyl-N4-benzoylsulfamethazine | 204–205 | 97 | Benzoyl/propionyl hybrid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
